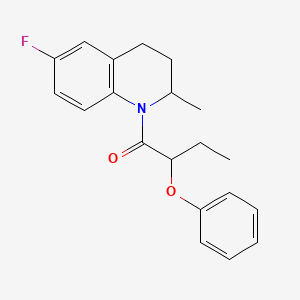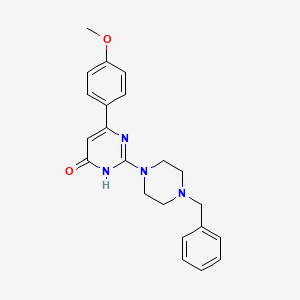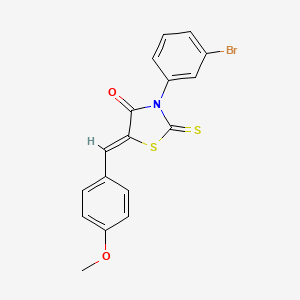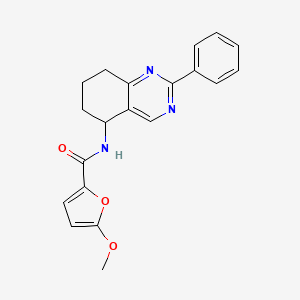![molecular formula C23H28N2O3 B5972120 1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone, commonly known as NAP, is a synthetic compound used in scientific research. It belongs to the class of nootropic drugs and has been found to have potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of NAP is not fully understood. However, it is believed to work by protecting neurons from oxidative stress and inflammation. NAP has been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
NAP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function and memory. NAP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NAP in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one of the limitations of using NAP is its relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for the research on NAP. One area of research is the development of more potent and selective NAP analogs. Another area of research is the investigation of the potential therapeutic effects of NAP in human clinical trials. Additionally, the use of NAP in combination with other drugs for the treatment of neurodegenerative disorders is an area of interest.
Conclusion
In conclusion, NAP is a synthetic compound that has potential therapeutic properties. It has been extensively studied for its neuroprotective effects and its ability to improve cognitive function and memory. The exact mechanism of action of NAP is not fully understood, but it is believed to work by protecting neurons from oxidative stress and inflammation. NAP has several advantages and limitations for lab experiments, and there are several future directions for research on NAP.
Méthodes De Synthèse
The synthesis of NAP involves the reaction of 4-bromo-1-naphthaldehyde with morpholine in the presence of a base, followed by the addition of pyrrolidine and acetic anhydride. The resulting compound is then purified using column chromatography to obtain NAP in its pure form.
Applications De Recherche Scientifique
NAP has been extensively studied for its potential therapeutic properties. It has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. NAP has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
1-[4-[2-(naphthalen-1-ylmethyl)morpholin-4-yl]-4-oxobutyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-22-10-4-12-24(22)13-5-11-23(27)25-14-15-28-20(17-25)16-19-8-3-7-18-6-1-2-9-21(18)19/h1-3,6-9,20H,4-5,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLLWGHFPRDKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)N2CCOC(C2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5972042.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)


![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)


![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)